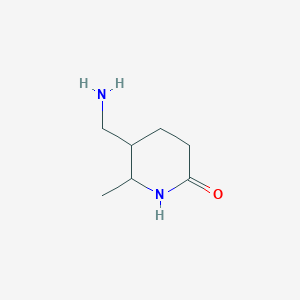

5-(Aminomethyl)-6-methylpiperidin-2-one

Description

Its molecular formula is C₇H₁₄N₂O, with the SMILES notation CC1C(CCC(=O)N1)CN . The compound’s structure includes a ketone group (lactam) at position 2, distinguishing it from non-lactam piperidine analogs. It is often studied in its hydrochloride salt form (CID 121552966), which enhances solubility for pharmaceutical applications .

Properties

Molecular Formula |

C7H14N2O |

|---|---|

Molecular Weight |

142.20 g/mol |

IUPAC Name |

5-(aminomethyl)-6-methylpiperidin-2-one |

InChI |

InChI=1S/C7H14N2O/c1-5-6(4-8)2-3-7(10)9-5/h5-6H,2-4,8H2,1H3,(H,9,10) |

InChI Key |

GVNHYSWEDIAZBW-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(CCC(=O)N1)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-6-methylpiperidin-2-one can be achieved through several methods. One common approach involves the reductive amination of 6-methylpiperidin-2-one with formaldehyde and ammonia or an amine source under hydrogenation conditions. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are often used to facilitate this reaction.

Industrial Production Methods

In an industrial setting, the production of 5-(Aminomethyl)-6-methylpiperidin-2-one may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of bio-renewable feedstocks and green chemistry principles is also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-6-methylpiperidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it to different amines or alcohols.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Hydrogen gas (H2) with catalysts like Pd/C or PtO2.

Substitution: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products

The major products formed from these reactions include various substituted piperidines, ketones, and carboxylic acids .

Scientific Research Applications

5-(Aminomethyl)-6-methylpiperidin-2-one has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.

Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting neurological disorders.

Industry: The compound is used in the production of polymers and other industrial chemicals .

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-6-methylpiperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are crucial for understanding its effects .

Comparison with Similar Compounds

2-(Aminomethyl)piperidine

5-Hydroxy-1-methylpiperidin-2-one

- Structure: Shares the lactam ring but substitutes the 5-aminomethyl group with a hydroxyl.

- Binding studies indicate interactions with kinase targets .

- Polarity: The hydroxyl group increases hydrophilicity compared to the aminomethyl analog .

6-(Aminomethyl)piperidin-2-one

6-Methyl-5-(piperidin-2-yl)pyridin-2-amine

- Structure : Hybrid pyridine-piperidine scaffold with a tertiary amine.

- Applications : Marketed as a pharmaceutical intermediate (CAS: 1270501-37-5), suggesting utility in synthesizing kinase inhibitors or receptor modulators .

Key Research Findings

- 5-(Aminomethyl)-6-methylpiperidin-2-one: Limited published data on bioactivity, though structural analogs like 5-hydroxy-1-methylpiperidin-2-one show promise in cytotoxicity and target binding .

- Commercial Viability: 6-(Aminomethyl)piperidin-2-one hydrochloride is more accessible (6 suppliers) than the 5-substituted variant, which lacks commercial listings .

Biological Activity

5-(Aminomethyl)-6-methylpiperidin-2-one, often encountered in its dihydrochloride form, is a synthetic compound belonging to the piperidine class. Its structure includes a piperidine ring with an aminomethyl group and a methyl group, contributing to its unique biological properties. This article explores the biological activity of this compound, focusing on its interactions with neurotransmitter systems, potential therapeutic applications, and comparative analysis with structurally similar compounds.

- Molecular Formula : CHNO

- Molecular Weight : Approximately 142.20 g/mol

- Structure : Characterized by a bicyclic structure with a ketone functional group at position 2 and an amino group at position 5.

Biological Activity Overview

Research indicates that 5-(Aminomethyl)-6-methylpiperidin-2-one exhibits significant biological activity, particularly in the following areas:

1. Neurological Disorders

The compound has been studied for its potential in treating neurological disorders due to its interaction with neurotransmitter systems. Specifically, it may modulate serotonin receptors, which could influence mood and anxiety disorders. This interaction suggests a potential role in the treatment of conditions such as depression and anxiety.

2. Cancer Therapy

Studies have shown that derivatives of this compound can induce apoptosis in certain cancer cell lines. This effect highlights its potential as an anticancer agent, warranting further investigation into its mechanisms of action and efficacy against various tumors.

The biological activity of 5-(Aminomethyl)-6-methylpiperidin-2-one is primarily attributed to its ability to interact with specific receptors and enzymes:

- Serotonin Receptors : Potential modulation of mood-related pathways.

- Acetylcholinesterase Inhibition : Modifications to the compound's structure have been explored to enhance selectivity and potency against this target, relevant for Alzheimer's disease treatment.

Comparative Analysis with Similar Compounds

The uniqueness of 5-(Aminomethyl)-6-methylpiperidin-2-one can be highlighted through comparison with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-(Aminomethyl)-1-methylpiperidin-2-one | Similar piperidine structure | Exhibits different receptor affinities |

| 1-Methylpiperidine | Lacks additional functional groups | More basic properties than the target compound |

| 3-Aminopiperidine | Amino group at different position | Different pharmacological profile affecting CNS activity |

This table illustrates how the specific arrangement of functional groups in 5-(Aminomethyl)-6-methylpiperidin-2-one contributes to its distinct biological activity.

Case Studies and Research Findings

Recent studies have provided insights into the biological effects of this compound:

- Anticancer Activity : Research has indicated that derivatives of 5-(Aminomethyl)-6-methylpiperidin-2-one can effectively induce apoptosis in various cancer cell lines. For instance, one study demonstrated that specific modifications enhanced cytotoxicity against breast cancer cells, suggesting a promising avenue for drug development .

- Neurotransmitter Interaction : A study focusing on the interaction of this compound with serotonin receptors revealed that it could potentially enhance serotonin signaling, providing a basis for its use in treating mood disorders .

- Antimicrobial Properties : Preliminary evaluations have shown moderate antimicrobial activity against pathogenic bacteria, indicating potential applications in treating infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.